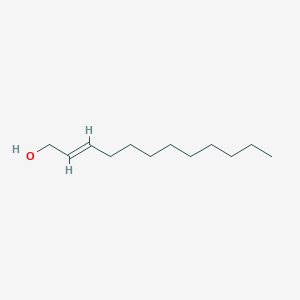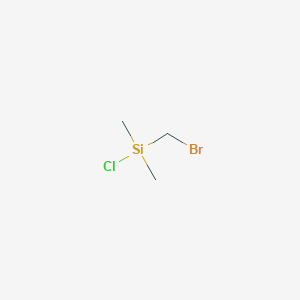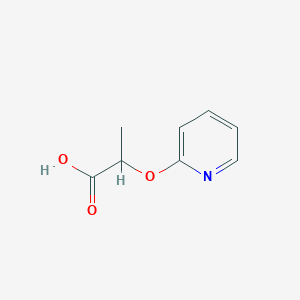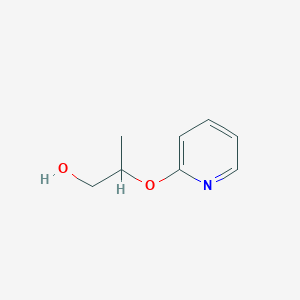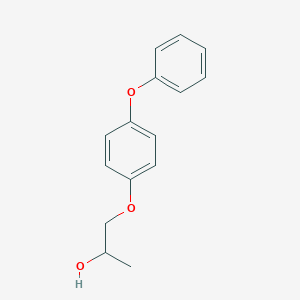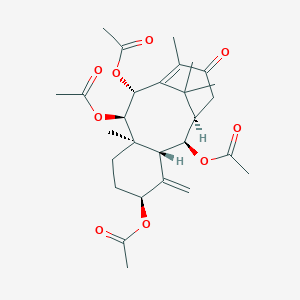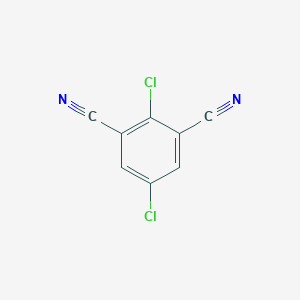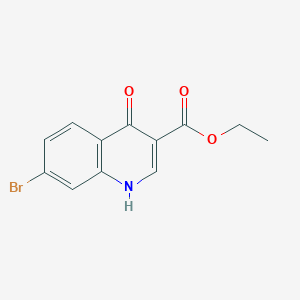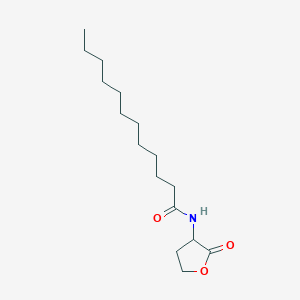
N-Dodecanoyl-DL-homoserine lactone
Overview
Description
N-Dodecanoyl-DL-homoserine lactone is a N-acyl-amino acid.
This compound is a natural product found in Cronobacter sakazakii with data available.
Scientific Research Applications
Immune System Interaction and Pathogenicity :
- C12-HSL can exert cytotoxic effects on mammalian cells, specifically macrophages. A study demonstrated that a monoclonal antibody against a C12-HSL analogue protected murine bone marrow-derived macrophages from these cytotoxic effects and prevented the activation of the mitogen-activated protein kinase p38, suggesting potential therapeutic applications in combating Pseudomonas aeruginosa infections (Kaufmann et al., 2008).
- Another study found that C12-HSL incorporates into mammalian plasma membranes, leading to cell death in lymphocytes and potentially aiding P. aeruginosa in evading host immunity (Song et al., 2018).
Biofilm Dynamics and Bacterial Interaction :
- C12-HSL influences biofilm formation and the activity of Pseudomonas aeruginosa, with implications for infection dynamics and potentially for controlling biofilm-related problems (Cherepushkina et al., 2021).
- The molecule also plays a role in the quorum sensing and quorum quenching activities in soil bacteria, as demonstrated by studies on Malaysian montane forest soil bacteria (Chong et al., 2012).
Cellular and Molecular Mechanisms :
- C12-HSL is involved in activating host immune cells through mechanisms distinct from traditional pathogen-associated molecular pattern recognition pathways, providing insights into novel bacterial-host interactions (Kravchenko et al., 2006).
- Additionally, it can inhibit mediator release and chemotaxis in murine mast cells, suggesting a role in modulating host defense mechanisms (Khambati et al., 2017).
Wastewater Treatment and Environmental Applications :
- In the context of wastewater treatment, C12-HSL did not significantly affect the characteristics of ANAMMOX granules, indicating specificity in its impact on different bacterial systems (Zhang et al., 2019).
Analytical Techniques and Methodologies :
- Innovative methods have been developed for the detection and quantification of C12-HSL and other acyl-homoserine lactones, such as using gas chromatography-mass spectrometry, enhancing our understanding of quorum sensing molecules in various bacterial systems (Charlton et al., 2000).
Mechanism of Action
Target of Action
N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in a process known as quorum sensing, which is a method of cell-to-cell communication among bacteria .
Mode of Action
The mode of action of this compound involves its interaction with bacterial cells. It is produced by an AnoR/I two-component system in Acinetobacter nosocomialis for cell-to-cell communication . The compound binds to specific receptor proteins in the bacterial cells, triggering a cascade of events that lead to changes in gene expression .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in quorum sensing . Quorum sensing allows bacteria to monitor their population density and coordinate group behaviors. When the concentration of AHLs like this compound reaches a certain threshold, it triggers the expression of specific genes, leading to coordinated behavior among the bacterial population .
Pharmacokinetics
It is known that these compounds can diffuse freely across bacterial membranes, allowing them to influence cells in their vicinity .
Result of Action
The result of this compound’s action is the regulation of gene expression in gram-negative bacteria . This can lead to various effects, such as the production of virulence factors, biofilm formation, and changes in metabolism . Some AHLs are also potent chemoattractants for human immune cells such as neutrophils .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other bacterial species, the availability of nutrients, and physical conditions such as temperature and pH can all affect the production and activity of AHLs . Furthermore, enzymes produced by some bacteria and eukaryotes can degrade AHLs, thereby influencing their activity .
Future Directions
Biochemical Analysis
Biochemical Properties
N-Dodecanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is involved in the processes of bacterial quorum sensing . This molecule is recognized by the SdiA protein in Salmonella .
Cellular Effects
This compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It can alter the fatty acid and protein profiles of Salmonella during cultivation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can modulate important cellular functions in Salmonella through the SdiA protein .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, it has been observed to alter the fatty acid and protein profiles of Salmonella at different points during cultivation .
Metabolic Pathways
This compound is involved in the quorum sensing pathway in bacteria . It can influence the metabolic profile of Salmonella, suggesting an impact on metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-(2-oxooxolan-3-yl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLZMOKUUPJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346599 | |
| Record name | N-Dodecanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18627-38-8 | |
| Record name | N-Dodecanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) in bacterial communication?
A: C12-HSL is a quorum sensing (QS) signaling molecule, also known as an autoinducer, produced by certain bacteria. It plays a crucial role in bacterial cell-to-cell communication, allowing them to coordinate gene expression and behavior based on population density. [, , , , , ].
Q2: How does C12-HSL impact the virulence of Brucella species?
A: In Brucella, C12-HSL influences the expression of the virB operon, which encodes the Type IV Secretion System (T4SS) [, ]. This system is essential for Brucella's intracellular survival and virulence. Interestingly, both the inactivation and overexpression of virB, influenced by C12-HSL levels, have been shown to be detrimental for Brucella's survival within macrophages []. This suggests a tightly regulated expression of virB in a cell-density-dependent manner, mediated by C12-HSL.
Q3: Beyond bacteria, does C12-HSL affect mammalian cells?
A: Research has shown that C12-HSL produced by Chromobacterium violaceum can stimulate the production of inflammatory cytokines in mammalian monocytic cell lines. This occurs through the activation of the NF-κB signaling pathway, demonstrating a potential cross-kingdom interaction of this bacterial signaling molecule [].
Q4: How does C12-HSL influence Salmonella Enteritidis under anaerobic conditions?
A: While Salmonella does not produce AHLs, it can sense them. Under anaerobic conditions, C12-HSL has been shown to promote biofilm formation in Salmonella Enteritidis []. This effect is linked to the increased expression of adrA, suggesting a role for C12-HSL in modulating intracellular c-di-GMP levels and influencing biofilm formation. []. Additionally, C12-HSL has been shown to affect the metabolism of Salmonella enterica under anaerobic conditions, leading to changes in glucose consumption and the abundance of various metabolites [].
Q5: Are there any analytical techniques used to study C12-HSL?
A: Several analytical techniques are employed to study C12-HSL. Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the molecule in bacterial cultures []. High-performance liquid chromatography (HPLC) is another technique employed to analyze C12-HSL concentration, particularly when studying its impact on bacterial metabolism [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
